(3AR,8S,8aR)-tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
CAS No.:
Cat. No.: VC15895978
Molecular Formula: C16H21FN2O2
Molecular Weight: 292.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21FN2O2 |
|---|---|
| Molecular Weight | 292.35 g/mol |
| IUPAC Name | tert-butyl (3aR,4S,8bR)-4-amino-8-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-10-11(8-19)14(18)9-5-4-6-12(17)13(9)10/h4-6,10-11,14H,7-8,18H2,1-3H3/t10-,11+,14-/m1/s1 |
| Standard InChI Key | LFGCUOHXIIZDSF-UHIISALHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)C3=C([C@H]2N)C=CC=C3F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C3=C(C2N)C=CC=C3F |
Introduction
(3AR,8S,8aR)-tert-Butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate is a complex organic compound belonging to the indenopyrrole class. This compound is characterized by its unique structural features, including a tetrahydroindeno[1,2-c]pyrrole core with a tert-butyl carboxylate group and an amino group at the 8-position, along with a fluorine atom at the 4-position.
Synonyms and CAS Number
-
The compound is also known as tert-butyl (3AR,8S,8aR)-8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate.
-
CAS Number: Not explicitly listed in the provided sources, but related compounds have CAS numbers such as 1263177-91-8 for similar structures .
Chemical Synthesis
The synthesis of such compounds typically involves complex organic chemistry techniques, including cyclization reactions and the introduction of functional groups like amino and fluorine. Detailed synthesis protocols are not readily available in the provided sources.
Data Table: Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume